molecular formula C10H18N4O B1480344 6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine CAS No. 2098057-03-3

6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine

Cat. No.: B1480344
CAS No.: 2098057-03-3
M. Wt: 210.28 g/mol
InChI Key: XQYOOTOIYWKKOR-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine (CAS: 2098057-03-3) is a pyrimidin-4-amine derivative characterized by a 2-aminoethoxy substituent at position 6 and a sec-butyl group at the N-position.

Properties

IUPAC Name

6-(2-aminoethoxy)-N-butan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-8(2)14-9-6-10(13-7-12-9)15-5-4-11/h6-8H,3-5,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYOOTOIYWKKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Research indicates that compounds with similar structural motifs to This compound exhibit various mechanisms of action, including:

  • Inhibition of Kinase Activity : Compounds in this class have shown to inhibit key signaling pathways such as the MEK/ERK and PI3K/AKT pathways, which are critical in tumor cell proliferation and survival .
  • Antiviral Activity : Similar pyrimidine derivatives have been reported to interfere with viral replication by preventing the assembly of viral proteins into new virions, suggesting a potential application in antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeConcentration (µM)Result
MEK InhibitionWestern Blot1095% inhibition of pERK1/2
AKT InhibitionWestern Blot1067% inhibition of pAkt
NO ProductionCell Culture Assay50No significant effect
CytotoxicityMTT Assay50No cytotoxicity observed

Case Study 1: MEK and AKT Pathway Inhibition

A study conducted on various pyrimidine derivatives, including This compound , demonstrated significant inhibition of both MEK and AKT phosphorylation in cultured tumor cells. The compound showed a 95% reduction in ERK1/2 phosphorylation and a 67% reduction in Akt phosphorylation at a concentration of 10 µM, indicating its potential as an anticancer agent .

Case Study 2: Antiviral Properties

Research into the antiviral properties of similar compounds revealed that they could inhibit viral replication effectively. For instance, compounds were shown to prevent the maturation of viral particles by disrupting the assembly process, which could be leveraged for developing new antiviral drugs .

Discussion

The biological activity of This compound suggests that it possesses significant potential in therapeutic applications, particularly in oncology and virology. Its ability to inhibit key signaling pathways involved in cancer progression and its antiviral properties highlight its versatility as a pharmacological agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrimidine derivatives, including 6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine, can exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For example, studies have shown that modifications in the pyrimidine ring can enhance the inhibitory effects on tumor growth, particularly in ovarian cancer cells, by inducing apoptosis and inhibiting key signaling pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar pyrimidine derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in immune-activated cells, suggesting that this compound may possess similar properties. This inhibition can be crucial in conditions characterized by excessive inflammation, such as autoimmune diseases .

Biochemical Applications

Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been shown to inhibit enzymes like thymidine phosphorylase, which plays a role in nucleotide metabolism and cancer progression. The ability to selectively inhibit such enzymes could lead to therapeutic applications in cancer treatment and metabolic disorders .

Drug Development
The compound's unique properties make it an attractive candidate for drug development, particularly as a part of PROTAC (proteolysis-targeting chimera) technology. This innovative approach utilizes small molecules to target proteins for degradation, offering a novel strategy for therapeutic intervention in diseases where traditional inhibitors may fail .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy. Researchers are investigating various substitutions on the pyrimidine ring to enhance potency and selectivity against specific targets. For example, varying the alkyl substituents at the nitrogen positions can significantly influence the compound's pharmacological profile .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of pyrimidine were synthesized and screened for their ability to inhibit cell growth in ovarian cancer models. Compounds similar to this compound showed promising results, leading to a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A pilot screening of various pyrimidine derivatives demonstrated that some compounds could reduce NO production by more than 50% in activated macrophages. This finding suggests potential therapeutic applications for treating inflammatory diseases by modulating immune responses through NO inhibition .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in ovarian cancer cells
Anti-inflammatoryInhibits nitric oxide production
Enzyme inhibitionPotential inhibitor of thymidine phosphorylase
Drug developmentCandidate for PROTAC technology

Comparison with Similar Compounds

Key Structural Differences :

  • The 2-aminoethoxy group in the target compound contrasts with sulfur-containing substituents (e.g., allylthio) in anticancer analogs, which may alter binding kinetics and metabolic stability.

Pyrimidin-4-amine Derivatives in Pest Control

Pyrimidin-4-amine derivatives bearing trifluoromethyl-oxadiazole moieties exhibit broad-spectrum pesticidal activity:

  • 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and U8 demonstrated LC₅₀ values of 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L against Mythimna separata, outperforming flufenerim (LC₅₀: 3.14 ± 0.73 mg/L) . These compounds also inhibited acetylcholinesterase (AChE) with enzymatic activities of 0.215 U/mg prot (U7) and 0.184 U/mg prot (U8), comparable to flufenerim .

Comparison with Target Compound :

  • The target compound lacks the trifluoromethyl-oxadiazole moiety, suggesting divergent mechanisms of action.
  • The 2-aminoethoxy group may confer distinct solubility or environmental persistence properties compared to halogenated derivatives.

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Thieno-fused pyrimidines exhibit varied biological profiles:

  • N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) showed a melting point of 262–264°C and molecular weight of 523.39 g/mol, with potent EGFR/HER2 inhibitory activity .
  • 6-(2-Methylpyridin-3-yl)-N-(4-cyclopropylphenyl)thieno[3,2-d]pyrimidin-4-amine (38) and 6-(2-chloropyridin-3-yl)-N-(4-(methylthio)phenyl)thieno[3,2-d]pyrimidin-4-amine (39) were synthesized via Suzuki coupling, highlighting the versatility of cross-coupling reactions in modifying pyrimidine cores .

Key Differences :

  • The thieno ring system enhances π-π stacking interactions with kinase domains, unlike the simpler pyrimidine core of the target compound.
  • Chloro and nitro substituents in thieno analogs improve target affinity but may increase toxicity risks.

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
6-(2-Aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine ~265.34* Not reported Moderate (polar groups)
Compound 5 ~450.50 Not reported Low (lipophilic groups)
18b 523.39 262–264 Low (crystalline)

*Calculated based on molecular formula.

Preparation Methods

Cyclization from Cyanoacetate and Urea Derivatives

  • Sodium metal or sodium blocks are dissolved in anhydrous alcohol (methanol or ethanol).
  • Cyanoacetate (methyl or ethyl cyanoacetate) is added dropwise, followed by urea.
  • The mixture is refluxed at 65–80 °C for 3–4 hours to induce cyclization, yielding 4-amino-2,6-dihydroxypyrimidine intermediates.
  • The intermediate is isolated by filtration, neutralization, and drying.

This method avoids hazardous reagents like phosphorus oxychloride, making it environmentally friendlier and cost-effective.

Chlorination and Amination Route

  • Barbituric acid or related pyrimidine derivatives are chlorinated using phosphorus oxychloride to form trichloropyrimidine intermediates.
  • Subsequent ammoniation yields dichloropyrimidine derivatives.
  • Methoxylation or other nucleophilic substitutions follow to introduce alkoxy groups.

This classical method is less favored due to toxic reagents and low yields caused by isomer formation.

This step allows for the introduction of the aminoethoxy side chain, often with protection/deprotection strategies to manage the amino group.

N-Alkylation to Introduce the sec-Butyl Group on the 4-Amino Nitrogen

  • The 4-amino group is alkylated using sec-butyl halides or sec-butyl tosylates under basic conditions.
  • Typical bases include triethylamine, DIPEA, or potassium carbonate.
  • The reaction is conducted in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (e.g., 60–100 °C).

This selective N-alkylation yields the N-(sec-butyl) substituted pyrimidine.

Purification and Final Deprotection

  • If protecting groups were used on the aminoethoxy substituent, acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) or catalytic hydrogenation (Pd/C under H2) is applied to liberate the free amino group.
  • Purification is achieved by filtration, crystallization, or chromatographic methods (silica gel flash chromatography).

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Sodium metal + methyl/ethyl cyanoacetate + urea, reflux 65–80 °C, 3–4 h Formation of 4-amino-2,6-dihydroxypyrimidine intermediate
2 Nucleophilic substitution / Mitsunobu reaction 4-amino-6-chloropyrimidine + 2-(N-protected amino)ethanol, DIAD, triphenylphosphine, anhydrous solvent Introduction of 6-(2-aminoethoxy) substituent
3 N-Alkylation sec-butyl halide or tosylate + base (DIPEA, Et3N), DMF, 60–100 °C N-(sec-butyl) substitution at 4-amino position
4 Deprotection and purification Acidic or catalytic hydrogenation, filtration, chromatography Final product this compound

Research Findings and Optimization Notes

  • Avoiding phosphorus oxychloride in pyrimidine synthesis reduces environmental hazards and improves yield.
  • Mitsunobu reaction offers high regioselectivity for 6-position substitution, but requires careful handling of azodicarboxylates and phosphines.
  • N-alkylation efficiency depends on the base and solvent choice; polar aprotic solvents and sterically hindered bases favor selectivity.
  • Protecting group strategies for the aminoethoxy side chain are crucial to prevent side reactions during alkylation and coupling steps.
  • Final deprotection conditions should be mild to avoid degradation of the pyrimidine core.

Q & A

What are the recommended synthetic routes for 6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the pyrimidin-4-amine core. A two-step approach is common:

Coupling Reaction: React 6-chloropyrimidin-4-amine with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminoethoxy group .

Sec-Butyl Amine Substitution: React the intermediate with sec-butylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) .
Purification: Use flash chromatography (ethyl acetate/hexane gradients) to isolate the product. Purity (>95%) can be confirmed via HPLC and ¹H-NMR .

Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-Ray Crystallography: For absolute configuration determination, use SHELX software for refinement .
  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and coupling patterns (e.g., δ 3.67 ppm for methoxy groups in analogous compounds) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., APCI/ASAP ionization) .

How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or cholinesterases using fluorometric or colorimetric substrates. IC₅₀ values can guide SAR (e.g., pyrimidine derivatives show IC₅₀ = 2.2–12.6 μM for BuChE) .
  • Cellular Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM) .

How can synthetic yields be improved for large-scale production?

Methodological Answer:

  • Catalyst Optimization: Use Pd-based catalysts for cross-coupling steps to reduce side products .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
  • Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition .

How should contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Assay Validation: Replicate results under standardized conditions (pH, temperature, cell passage number) .
  • Structural Confirmation: Recheck compound identity via LC-MS and NMR to rule out degradation .
  • Off-Target Profiling: Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions .

What computational strategies predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or cholinesterases. Superimpose binding modes with known inhibitors (e.g., 2,4-disubstituted pyrimidines) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .

How can solubility limitations in aqueous buffers be addressed?

Methodological Answer:

  • Co-Solvents: Use 10% DMSO or cyclodextrin-based formulations to enhance solubility .
  • Prodrug Design: Introduce phosphate or PEGylated groups to improve hydrophilicity .

What SAR strategies enhance selectivity for kinase vs. cholinesterase targets?

Methodological Answer:

  • Substituent Modification: Replace sec-butyl with bulkier groups (e.g., naphthylmethyl) to block off-target binding pockets .
  • Electrostatic Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate charge distribution .

How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

What experimental approaches validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment .
  • CRISPR Knockout: Generate target-deficient cell lines and compare compound efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine
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6-(2-aminoethoxy)-N-(sec-butyl)pyrimidin-4-amine

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